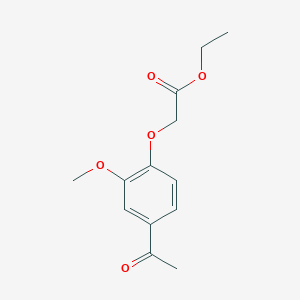![molecular formula C17H32N2O6S B8616058 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B8616058.png)
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is a by-product of the fermentation process used to produce lincomycin A, which is more commonly used in clinical settings. This compound has a similar structure to lincomycin A but exhibits lower antibiotic activity and higher toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide is typically produced as a by-product during the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of lincomycin B can be minimized by optimizing the fermentation medium and conditions .
Industrial Production Methods: Industrial production of lincomycin B is not typically pursued due to its lower antibiotic activity and higher toxicity compared to lincomycin A. it can be isolated and purified from the fermentation broth using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize lincomycin B.
Reduction: Reducing agents like sodium borohydride can be employed to reduce lincomycin B.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of lincomycin B.
Aplicaciones Científicas De Investigación
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide has limited direct applications due to its lower antibiotic activity and higher toxicity. it is of interest in scientific research for several reasons:
Biological Studies: this compound can be used as a reference compound in studies investigating the biosynthesis and regulation of lincosamide antibiotics.
Fermentation Optimization: Research on lincomycin B production helps optimize fermentation conditions to maximize lincomycin A yield while minimizing unwanted by-products.
Chemical Modification: this compound serves as a starting material for chemical modifications aimed at developing new derivatives with improved biological activity and reduced toxicity.
Mecanismo De Acción
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide, like other lincosamides, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and blocking the elongation of the peptide chain . This action is similar to that of lincomycin A and clindamycin, although lincomycin B is less potent.
Comparación Con Compuestos Similares
Clindamycin: A semi-synthetic derivative of lincomycin A, modified to enhance its antibacterial spectrum and potency.
Uniqueness of 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: this compound is unique due to its structural differences from lincomycin A, specifically the presence of a 2C instead of a 3C alkyl-L-proline derivative. This structural variation contributes to its lower antibiotic activity and higher toxicity .
Propiedades
Fórmula molecular |
C17H32N2O6S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24) |
Clave InChI |
DZSDDKNXMARQMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-N-(3-bromophenyl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8616050.png)



![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

